N-(4-benzamidophenyl)-1-propylsulfonylpiperidine-4-carboxamide
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Overview
Description
N-(4-benzamidophenyl)-1-propylsulfonylpiperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzamide group, a propylsulfonyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-benzamidophenyl)-1-propylsulfonylpiperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Benzamide Intermediate: This step involves the reaction of 4-aminobenzoic acid with benzoyl chloride in the presence of a base such as triethylamine to form the benzamide intermediate.
Introduction of the Propylsulfonyl Group: The benzamide intermediate is then reacted with propylsulfonyl chloride in the presence of a base like pyridine to introduce the propylsulfonyl group.
Cyclization to Form the Piperidine Ring: The final step involves the cyclization of the intermediate with a suitable reagent, such as piperidine, under acidic conditions to form the piperidine ring and complete the synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-benzamidophenyl)-1-propylsulfonylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl or benzamide groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-benzamidophenyl)-1-propylsulfonylpiperidine-4-carboxamide has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an inhibitor of enzymes such as carbonic anhydrases, which are implicated in various diseases including cancer and glaucoma.
Biological Research: It is used in studies investigating its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-benzamidophenyl)-1-propylsulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as an inhibitor of carbonic anhydrases, the compound binds to the active site of the enzyme, blocking its activity and thereby affecting physiological processes regulated by the enzyme . The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-benzamidophenyl sulfamate derivatives: These compounds share the benzamide group and have been studied for their inhibitory effects on carbonic anhydrases.
Benzimidazole derivatives: These compounds have similar structural features and are known for their antiproliferative and antimicrobial activities.
Uniqueness
N-(4-benzamidophenyl)-1-propylsulfonylpiperidine-4-carboxamide is unique due to its combination of a benzamide group, a propylsulfonyl group, and a piperidine ring, which confer distinct chemical properties and potential applications. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound in various research fields.
Properties
IUPAC Name |
N-(4-benzamidophenyl)-1-propylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S/c1-2-16-30(28,29)25-14-12-18(13-15-25)22(27)24-20-10-8-19(9-11-20)23-21(26)17-6-4-3-5-7-17/h3-11,18H,2,12-16H2,1H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLWVPIYLWMOMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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